2-(2,7-dimethyl-5-oxopyrrolo[3,2-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-6(5H)-yl)-N-(4-methylbenzyl)acetamide
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Overview
Description
2-(2,7-dimethyl-5-oxopyrrolo[3,2-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-6(5H)-yl)-N-(4-methylbenzyl)acetamide is a complex heterocyclic compound. It features a fused ring system incorporating pyrrolo, thiadiazolo, and pyrimidinone moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit a broad spectrum of antimicrobial action , suggesting that their targets may include various types of bacteria and fungi.
Mode of Action
It’s known that many antimicrobial compounds work by inhibiting essential processes in the microbial cells, such as cell wall synthesis, protein synthesis, or dna replication .
Biochemical Pathways
Based on its antimicrobial activity, it can be inferred that it likely interferes with essential biochemical pathways in the microbial cells, leading to their death .
Pharmacokinetics
Similar compounds have been found to exhibit satisfactory drug-like characteristics , suggesting that they may have good bioavailability.
Result of Action
The result of the action of this compound is the inhibition of growth or killing of the microbial cells, leading to its antimicrobial effect . The exact molecular and cellular effects depend on the specific targets and mode of action of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,7-dimethyl-5-oxopyrrolo[3,2-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-6(5H)-yl)-N-(4-methylbenzyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common method includes:
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Formation of the Pyrrolo[3,2-d][1,3,4]thiadiazolo[3,2-a]pyrimidinone Core
Cyclization Reaction: A [3+3] cycloaddition reaction involving a suitable diene and a nitrile oxide intermediate.
Reduction and Deamination: Subsequent reduction and deamination steps to form the fused heterocyclic core.
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Acylation and Benzylation
Acylation: Introduction of the acetamide group via acylation using acetic anhydride or acetyl chloride.
Benzylation: N-benzylation using 4-methylbenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalyst Optimization: Using efficient catalysts to enhance reaction rates and selectivity.
Process Scaling: Adapting laboratory-scale reactions to industrial-scale production with considerations for cost, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2,7-dimethyl-5-oxopyrrolo[3,2-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-6(5H)-yl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions, particularly at the benzyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine
Antiviral Agents: Investigated for antiviral properties, particularly as toll-like receptor 7 agonists.
Anticancer Agents: Potential use in cancer therapy due to its ability to interact with specific molecular targets.
Industry
Pharmaceuticals: Used in the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Similar in structure and function, often used as antiviral agents.
Pyrrolo[3,2-d]pyrimidine Derivatives: Share structural similarities and are also investigated for their biological activities.
Uniqueness
2-(2,7-dimethyl-5-oxopyrrolo[3,2-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-6(5H)-yl)-N-(4-methylbenzyl)acetamide is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a toll-like receptor 7 agonist sets it apart from many other compounds in its class .
Properties
IUPAC Name |
2-(5,11-dimethyl-2-oxo-10-thia-1,4,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),5,8,11-tetraen-4-yl)-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-11-4-6-14(7-5-11)9-20-16(25)10-23-12(2)8-15-17(23)18(26)24-19(21-15)27-13(3)22-24/h4-8H,9-10H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPXCBKDGOGIIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=CC3=C2C(=O)N4C(=N3)SC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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